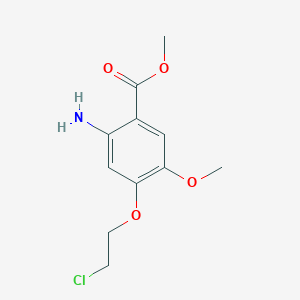

2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester

描述

2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester is a benzoic acid derivative featuring a methoxy group at position 5, a 2-chloroethoxy substituent at position 4, and an amino group at position 2, esterified with methanol. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloroethoxy group, which facilitates nucleophilic substitution reactions.

The synthesis involves nitration, esterification, and reduction steps. For instance, 3-nitro-4-methyl benzoic acid reacts with 2-chloroethanol in the presence of sulfuric acid to form the nitro intermediate, which is subsequently reduced using acetic acid and iron powder to yield the final amino product . The compound’s extraction employs 1,2-dichlorobenzene (ODCB), ensuring efficient isolation from iron hydroxide byproducts .

属性

IUPAC Name |

methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4/c1-15-9-5-7(11(14)16-2)8(13)6-10(9)17-4-3-12/h5-6H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYLJMNWFOOEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629922 | |

| Record name | Methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214470-60-7 | |

| Record name | Methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester is a compound of significant interest due to its biological activity, particularly as a protein tyrosine kinase inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

- Chemical Formula : C12H14ClNO4

- Molecular Weight : 273.70 g/mol

The primary mechanism through which this compound exerts its biological effects is through the inhibition of protein tyrosine kinases (PTKs), particularly the epidermal growth factor receptor (EGF-R) kinase. Deregulation of EGF-R has been implicated in various cancers, including breast and ovarian cancers, making this compound a candidate for therapeutic intervention in these diseases .

Inhibition of Protein Tyrosine Kinases

Research indicates that this compound effectively inhibits the kinase activity of EGF-R, which is crucial for normal cell signaling and growth regulation. The inhibition of this pathway can prevent uncontrolled cell proliferation associated with tumor growth .

Anticancer Potential

Several studies have highlighted the anticancer potential of this compound:

- Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including those derived from breast and ovarian cancers. The compound's ability to inhibit EGF-R activity correlates with reduced cell viability in these lines .

- Mechanistic Insights : The compound's action leads to decreased phosphorylation of downstream signaling molecules involved in cell growth and survival, further supporting its role as an anticancer agent .

Study 1: EGF-R Inhibition

A study conducted on human breast cancer cells showed that treatment with this compound resulted in a significant reduction in EGF-R phosphorylation levels, indicating effective inhibition of its activity. The reduction in EGF-R signaling led to decreased cell proliferation rates and increased apoptosis in treated cells .

Study 2: Cytotoxicity Assessment

In another investigation, the compound was tested against Hep-G2 (liver) and A2058 (melanoma) cancer cell lines. Results indicated a notable decrease in cell viability at concentrations above 10 µM, with IC50 values suggesting potent cytotoxic effects comparable to established chemotherapeutics .

Comparative Biological Activity Table

科学研究应用

Chemical Properties and Structure

The molecular formula of 2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester is C12H14ClNO4, with a molecular weight of approximately 259.686 g/mol. The compound features an amino group, a methoxy group, and a chloroethoxy side chain attached to a benzoic acid framework. These functional groups enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Medicinal Chemistry Applications

- Anti-inflammatory Activity : Research indicates that this compound may exhibit significant anti-inflammatory properties. It has been studied for its ability to inhibit inflammatory pathways, which could lead to the development of new anti-inflammatory drugs.

- Antimicrobial Properties : Preliminary studies have shown that this compound can inhibit certain bacterial strains. This suggests potential applications in treating bacterial infections, particularly in cases where resistance to conventional antibiotics is an issue.

- Bioconjugation Studies : The compound has been explored for its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses.

Case Studies and Research Findings

Research studies focusing on this compound have highlighted several key findings:

- Biological Activity Studies : Investigations into the compound's interactions with inflammatory mediators have shown promising results in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Synthetic Efficiency : Case studies on various synthetic routes indicate that optimizing reaction conditions can enhance yield and purity, making the compound more accessible for research and development purposes.

- Pharmacokinetic Studies : Further research is needed to evaluate the pharmacokinetics of this compound in vivo to fully understand its therapeutic potential and safety profile.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) 2-Amino-4-(3-chloropropoxy)-5-methoxybenzoic acid methyl ester

- Substituent : 3-chloropropoxy group (vs. 2-chloroethoxy in the target compound).

- Properties: Molecular formula: C₁₂H₁₆ClNO₄ (identical to the target compound but with a longer alkyl chain). Melting point: 70–72°C . Solubility: Highly soluble in organic solvents, slightly soluble in water .

- Applications : Used as a drug and pesticide intermediate. The longer propoxy chain may enhance lipophilicity, improving membrane permeability in biological systems .

(b) Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate

- Substituent: Acetylamino group at position 4 and chloro at position 5 (vs. amino at position 2 and chloroethoxy at position 4 in the target compound).

- Properties: Molecular formula: C₁₁H₁₂ClNO₄.

(c) 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid

Physical and Chemical Properties

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions involving substituted benzoic acid derivatives. For example, coupling 4-amino-5-chloro-2-methoxybenzoic acid with glycine benzyl ester followed by catalytic hydrogenation (to remove protecting groups) is a validated approach . Key variables include temperature (room temperature for coupling), solvent selection (e.g., DMF for solubility), and catalyst choice (palladium on carbon for hydrogenation). Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How is the purity of this compound validated, and what analytical techniques are critical for structural confirmation?

- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and reversed-phase C18 columns. Structural confirmation employs:

- 1H/13C NMR to verify substituent positions (e.g., methoxy and chloroethoxy groups).

- IR spectroscopy to identify ester carbonyl stretches (~1700 cm⁻¹) and amino N-H stretches (~3300 cm⁻¹) .

- Mass spectrometry (LRMS/HRMS) to confirm molecular weight (e.g., observed [M+H]+ peaks) .

Q. What are the recommended storage conditions and solubility profiles for this compound?

- Methodological Answer : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the ester group. Solubility testing in DMSO (≥50 mg/mL) and ethanol (limited solubility) is recommended. Pre-saturation studies in PBS (pH 7.4) are advised for biological assays .

Advanced Research Questions

Q. How does structural modification of the chloroethoxy or methoxy groups impact biological activity, particularly in receptor binding studies?

- Methodological Answer : Replace the chloroethoxy group with bulkier substituents (e.g., bromoethoxy) to assess steric effects on receptor affinity. For example, analogs of similar benzamides show altered binding to dopamine D2 and serotonin 5-HT3 receptors, with IC50 values varying by 10–100 nM depending on substituent electronegativity . SAR studies should include competitive radioligand binding assays using [3H]-spiperone (D2) and [3H]-GR65630 (5-HT3) .

Q. What mechanistic insights explain discrepancies in reported antagonistic activity against excitatory amino acid receptors?

- Methodological Answer : Contradictions in NMDA/AMPA receptor antagonism may arise from differential stereochemistry or solvent effects. For example, ester hydrolysis in aqueous media can generate free carboxylic acids, altering binding kinetics. Use stable isotope labeling (e.g., deuterated solvents) and patch-clamp electrophysiology to isolate intact compound effects .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Methodological Answer : Perform DFT calculations to predict metabolic hotspots (e.g., ester bond cleavage). Docking simulations with cytochrome P450 isoforms (CYP3A4, CYP2D6) identify susceptible regions. Validate predictions via in vitro microsomal stability assays (e.g., rat liver microsomes + NADPH cofactor) .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Waste disposal must follow EPA guidelines for halogenated organics .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across studies, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies (e.g., 40–75%) often stem from incomplete hydrogenation or side reactions (e.g., ester hydrolysis). Reproducibility requires strict control of hydrogen pressure (30–50 psi) and catalyst activation (pre-reduction under H2 flow). Monitor intermediates via LC-MS to identify bottlenecks .

Application in Drug Discovery

Q. What preclinical models are suitable for evaluating this compound’s antiemetic or anticancer potential?

- Methodological Answer : Use ferret emesis models (vomiting induced by cisplatin) for antiemetic screening. For anticancer activity, employ MTT assays on human cancer cell lines (e.g., HCT-116 colon carcinoma) and xenograft mouse models. Dose-response curves (1–100 µM) should compare efficacy to reference drugs like metoclopramide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。